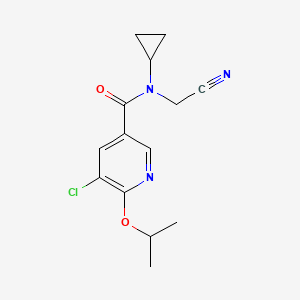
5-chloro-N-(cyanomethyl)-N-cyclopropyl-6-(propan-2-yloxy)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(cyanomethyl)-N-cyclopropyl-6-(propan-2-yloxy)pyridine-3-carboxamide, also known as CCPA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyridine carboxamides and has been shown to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 5-chloro-N-(cyanomethyl)-N-cyclopropyl-6-(propan-2-yloxy)pyridine-3-carboxamide is primarily attributed to its selective binding to the A1 adenosine receptor. Adenosine receptors are G protein-coupled receptors that are widely distributed in the body and play a crucial role in various physiological processes. This compound binds to the A1 adenosine receptor with high affinity and activates the downstream signaling pathways, leading to the modulation of various cellular functions.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, which are primarily attributed to its selective binding to the A1 adenosine receptor. This compound can modulate the release of neurotransmitters, such as dopamine, glutamate, and GABA, and exert neuroprotective effects in various neurological disorders. In cardiovascular diseases, this compound can induce vasodilation and reduce blood pressure by acting on the endothelial cells and smooth muscle cells. In cancer, this compound can inhibit the growth of cancer cells and induce apoptosis by activating the pro-apoptotic signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
5-chloro-N-(cyanomethyl)-N-cyclopropyl-6-(propan-2-yloxy)pyridine-3-carboxamide has several advantages as a research tool, including its high selectivity and potency, well-characterized pharmacological profile, and availability of various analogs. However, there are also some limitations to its use in lab experiments, such as its low solubility in aqueous solutions, potential toxicity at high concentrations, and limited understanding of its long-term effects.
Orientations Futures
There are several future directions for the research on 5-chloro-N-(cyanomethyl)-N-cyclopropyl-6-(propan-2-yloxy)pyridine-3-carboxamide, including the development of more potent and selective analogs, the investigation of its long-term effects on various physiological systems, and the exploration of its potential therapeutic applications in other fields, such as metabolic disorders and immune-related diseases. Additionally, the elucidation of the crystal structure of the A1 adenosine receptor bound to this compound can provide valuable insights into the mechanism of action and facilitate the rational design of new drugs targeting this receptor.
Méthodes De Synthèse
The synthesis of 5-chloro-N-(cyanomethyl)-N-cyclopropyl-6-(propan-2-yloxy)pyridine-3-carboxamide involves the reaction of 5-chloro-3-cyanomethylpyridine with cyclopropylamine, followed by the reaction with 6-(propan-2-yloxy)nicotinic acid. The resulting compound is purified by recrystallization and characterized by various spectroscopic techniques. The yield of this compound is around 40-50%, and the purity is above 98%.
Applications De Recherche Scientifique
5-chloro-N-(cyanomethyl)-N-cyclopropyl-6-(propan-2-yloxy)pyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, cardiovascular diseases, and cancer. In neuroscience, this compound has been shown to act as a selective A1 adenosine receptor agonist, which can modulate the release of neurotransmitters and exert neuroprotective effects. In cardiovascular diseases, this compound has been shown to exhibit vasodilatory effects and reduce blood pressure. In cancer, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis.
Propriétés
IUPAC Name |
5-chloro-N-(cyanomethyl)-N-cyclopropyl-6-propan-2-yloxypyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2/c1-9(2)20-13-12(15)7-10(8-17-13)14(19)18(6-5-16)11-3-4-11/h7-9,11H,3-4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXAXFWKDBUISKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=N1)C(=O)N(CC#N)C2CC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

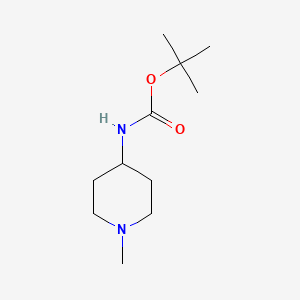
![2-((3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2442663.png)
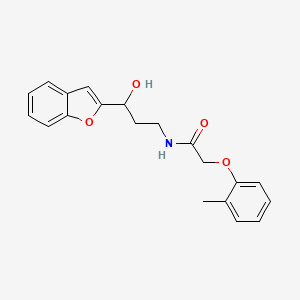
![tert-butyl N-[trans-2-methylazetidin-3-yl]carbamate hydrochloride](/img/structure/B2442666.png)
![N-(acenaphtho[1,2-d]thiazol-8-yl)-4-fluorobenzamide](/img/structure/B2442669.png)

![4-(ethylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2442673.png)
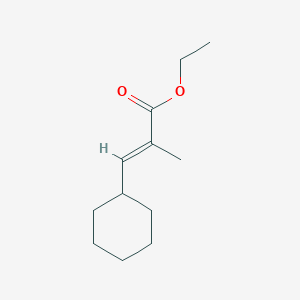

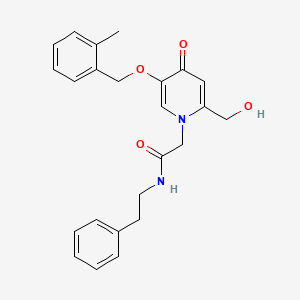
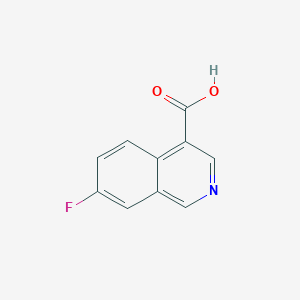
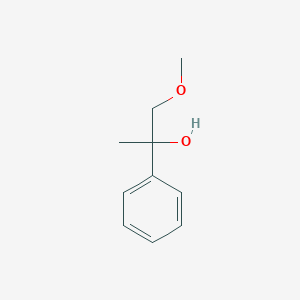
![4-(6,8-Dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)aniline;dihydrochloride](/img/structure/B2442682.png)
